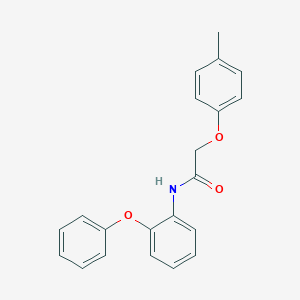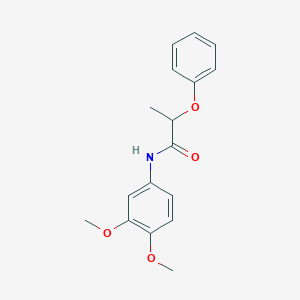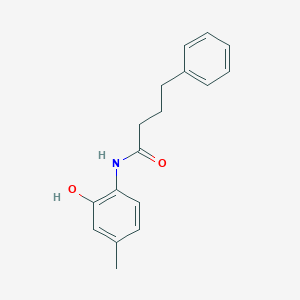![molecular formula C16H17NO2 B290553 N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide](/img/structure/B290553.png)
N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide, also known as HPEMBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. HPEMBA is a member of the benzamide family of compounds, which are known to have a wide range of biological activities. In
Mechanism of Action
The mechanism of action of N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide is not fully understood, but studies have suggested that it acts by inhibiting the activity of enzymes involved in cell cycle regulation and DNA replication. N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide has also been shown to modulate the activity of ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide has been shown to inhibit the activity of cyclin-dependent kinases and induce apoptosis. In the brain, N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide has been shown to modulate the activity of NMDA receptors and improve cognitive function. Additionally, N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide has been shown to have vasodilatory effects and can improve blood flow, which may contribute to its potential therapeutic effects in cardiovascular diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide in lab experiments is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide has been shown to have vasodilatory effects, which may be useful in cardiovascular research. However, one of the limitations of using N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide is its relatively low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several potential future directions for research on N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to elucidate the mechanism of action of N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide and to determine its efficacy in vivo. Additionally, N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide's potential neuroprotective effects make it a promising candidate for the treatment of neurodegenerative diseases. Finally, further studies are needed to explore the vasodilatory effects of N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide and its potential therapeutic applications in cardiovascular diseases.
Conclusion:
In conclusion, N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. Its potential as a therapeutic agent for cancer, neurodegenerative diseases, and cardiovascular diseases makes it a promising candidate for further research. However, further studies are needed to fully understand the mechanism of action of N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide and to determine its efficacy in vivo.
Synthesis Methods
The synthesis of N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide involves several steps, starting with the reaction of 3-aminophenol with 2-methylbenzoyl chloride to form 3-(2-methylbenzoylamino)phenol. This intermediate product is then reacted with ethylene oxide to yield N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide. The reaction conditions and purification methods used in the synthesis of N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide can affect the yield and purity of the final product.
Scientific Research Applications
N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide has been studied for its potential applications in various fields of scientific research, including cancer research, neuroscience, and cardiovascular research. One of the major areas of interest is its potential as a therapeutic agent for cancer treatment. Studies have shown that N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide has been shown to have vasodilatory effects and can improve blood flow, making it a potential therapeutic agent for cardiovascular diseases.
properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C16H17NO2/c1-11-6-3-4-9-15(11)16(19)17-14-8-5-7-13(10-14)12(2)18/h3-10,12,18H,1-2H3,(H,17,19) |
InChI Key |
OIHWUVXGIXGWNN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(C)O |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-iodobenzoate](/img/structure/B290472.png)

![4-chloro-N-[4-(diethylamino)-2-methylphenyl]benzenesulfonamide](/img/structure/B290477.png)
![4-chloro-N-[3-(1-hydroxyethyl)phenyl]benzenesulfonamide](/img/structure/B290478.png)





![N-[4-(diethylamino)-2-methylphenyl]-2-phenoxypropanamide](/img/structure/B290488.png)

![N-{2-methyl-5-[(4-phenylbutanoyl)amino]phenyl}-4-phenylbutanamide](/img/structure/B290492.png)
![N-[4-(diethylamino)phenyl]-4-phenylbutanamide](/img/structure/B290493.png)
